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Compound of Interest

Compound Name: Cyclodiol

Cat. No.: B108581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclodiol, also known by its developmental code name ZK-115194, is a synthetic steroidal

estrogen that was investigated in the 1990s.[1] As a derivative of estradiol, it possesses a

unique structural modification—a bridge between the C14α and C17α positions—which confers

distinct pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a

comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical

properties, and the biological context of Cyclodiol, with a focus on its interaction with the

estrogen receptor.

Chemical Structure and Nomenclature
The molecular structure of Cyclodiol is characterized by a rigidified steroid backbone due to

the ethano bridge. This structural feature significantly influences its interaction with the

estrogen receptor.

IUPAC Names:

Two IUPAC names have been associated with the structure of Cyclodiol, reflecting different

systematic naming conventions:
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(2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-

7,15-diol[2]

(8R,9S,13S)-13-Methyl-7,8,9,11,12,13,15,16-octahydro-14,17-

ethanocyclopenta[a]phenanthrene-3,17(6H)-diol[1]

Both names describe the same enantiomerically pure compound. The core of the molecule is a

cyclopenta[a]phenanthrene ring system, which is characteristic of steroids.

Chemical Structure Diagram
Caption: 2D representation of the chemical structure of Cyclodiol.

Physicochemical and Pharmacokinetic Properties
A summary of the key quantitative data for Cyclodiol is presented in the table below.

Property Value Reference

Molecular Formula C₂₀H₂₆O₂

Molecular Weight 298.42 g/mol

Absolute Bioavailability (oral, in

women)
33 ± 19% [1][3]

Elimination Half-life (in women) 28.7 hours [1][3]

Relative Binding Affinity for

human ERα (vs. Estradiol)
100% [1]

Experimental Protocols
While specific, detailed synthesis and in vivo experimental protocols for Cyclodiol (ZK-115194)

are not publicly available, this section outlines the general methodologies that would be

employed for the synthesis, pharmacokinetic analysis, and receptor binding affinity

determination of a compound of this nature.
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General Synthesis of 14α,17α-ethano-estradiol
Derivatives
The synthesis of Cyclodiol and its analogs generally starts from a commercially available

steroid precursor, such as estrone. The key step involves the formation of the 14α,17α-ethano

bridge. A plausible synthetic route would involve:

Protection of the 3-hydroxyl group: The phenolic hydroxyl group of estrone is typically

protected, for example, as a methyl ether, to prevent its reaction in subsequent steps.

Introduction of a precursor to the ethano bridge at C17: This could be achieved by reacting

the 17-keto group with a suitable nucleophile, such as an organometallic reagent, to

introduce a two-carbon unit.

Cyclization to form the ethano bridge: An intramolecular reaction, often acid-catalyzed, would

be employed to form the bond between C14 and the introduced two-carbon unit at C17.

Deprotection of the 3-hydroxyl group: The protecting group on the 3-hydroxyl is removed to

yield the final diol product.

Purification: The final compound is purified using standard techniques such as column

chromatography and recrystallization.

In Vivo Pharmacokinetic Studies in Humans
The pharmacokinetic properties of Cyclodiol were evaluated in postmenopausal women. A

typical experimental design for such a study would involve the following steps:

Subject Recruitment: A cohort of healthy, postmenopausal women meeting specific inclusion

and exclusion criteria would be recruited.

Drug Administration: A single oral dose of Cyclodiol would be administered to the subjects

after an overnight fast.

Blood Sampling: Serial blood samples would be collected at predetermined time points

before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[4][5]
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Plasma Preparation: Blood samples would be centrifuged to separate the plasma, which is

then stored frozen until analysis.

Bioanalysis: The concentration of Cyclodiol in the plasma samples would be determined

using a validated, sensitive, and specific analytical method, such as gas chromatography-

mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using

non-compartmental or compartmental pharmacokinetic models to determine parameters

such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area

under the curve), and elimination half-life.[6]

Estrogen Receptor Binding Affinity Assay
The binding affinity of Cyclodiol for the estrogen receptor (ER) is a critical determinant of its

biological activity. A competitive radioligand binding assay is a standard method to determine

this.[7][8][9]

Preparation of Receptor Source: A source of estrogen receptors, such as rat uterine cytosol

or recombinant human ERα, is prepared.[2]

Radioligand: A radiolabeled estrogen, typically [³H]-estradiol, is used as the tracer.

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor

preparation in the presence of increasing concentrations of the unlabeled test compound

(Cyclodiol).

Separation of Bound and Free Ligand: After incubation to reach equilibrium, the receptor-

bound radioligand is separated from the free radioligand, often by filtration or hydroxylapatite

adsorption.[2]

Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured

using liquid scintillation counting.

Data Analysis: The data are plotted as the percentage of specific binding versus the

logarithm of the competitor concentration. The IC₅₀ value (the concentration of the
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competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-

linear regression analysis. The relative binding affinity (RBA) is then calculated by comparing

the IC₅₀ of the test compound to that of a reference compound (e.g., estradiol).

Biological Activity and Signaling Pathway
Cyclodiol is a potent estrogen agonist, exhibiting a binding affinity for the human estrogen

receptor alpha (ERα) that is comparable to that of the endogenous ligand, estradiol.[1] As an

estrogen agonist, Cyclodiol is expected to exert its biological effects through the canonical

estrogen receptor signaling pathway.

Upon entering a target cell, Cyclodiol binds to and activates the estrogen receptor, which is

predominantly located in the nucleus. This binding induces a conformational change in the

receptor, leading to its dimerization. The activated receptor dimer then binds to specific DNA

sequences known as estrogen response elements (EREs) in the promoter regions of target

genes. This interaction recruits co-activator proteins and the basal transcriptional machinery,

ultimately leading to the transcription of estrogen-responsive genes. The products of these

genes mediate the physiological effects of estrogens.

Estrogen Receptor Signaling Pathway Diagram
Caption: Generalized estrogen receptor signaling pathway activated by Cyclodiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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